

Cephaeline: A Bioactive Isoquinoline Alkaloid from *Cephaelis ipecacuanha*

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Compound of Interest

Compound Name: *Cephaeline*

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cephaeline is a prominent isoquinoline alkaloid isolated from the roots and rhizomes of *Cephaelis ipecacuanha* (Brot.) A. Rich., commonly known as ipecac. This document provides a comprehensive technical overview of **Cephaeline**, focusing on its bioactive properties, mechanisms of action, and relevant experimental data. It is intended to serve as a resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This guide summarizes key quantitative data, details experimental protocols for its extraction and analysis, and visualizes its known signaling pathways and experimental workflows.

Introduction

Cephaelis ipecacuanha, a member of the Rubiaceae family, has a long history of use in traditional medicine, primarily as an emetic and expectorant.[1] Its therapeutic properties are largely attributed to its principal alkaloidal constituents, **Cephaeline** and emetine.[1]

Cephaeline, chemically known as 7',10,11-Trimethoxyemetan-6'-ol, is structurally similar to emetine, differing by a hydroxyl group in place of a methoxy group.[2] While historically used to induce vomiting in cases of poisoning, recent research has unveiled a broader spectrum of pharmacological activities for **Cephaeline**, including antiviral, anticancer, and expectorant effects, sparking renewed interest in its therapeutic potential.[3][4][5]

Physicochemical Properties and Quantitative Data

Cephaeline is a crystalline alkaloid with the chemical formula $C_{28}H_{38}N_2O_4$ and a molar mass of $466.622 \text{ g}\cdot\text{mol}^{-1}$.^{[2][6]} A summary of its physicochemical properties and reported biological activities with quantitative data is presented below.

Parameter	Value	Reference(s)
Chemical Formula	$C_{28}H_{38}N_2O_4$	^[6]
Molar Mass	$466.622 \text{ g}\cdot\text{mol}^{-1}$	^[2]
Appearance	White silky crystals	^[2]
Solubility	Soluble in ethanol	^[2]
CAS Number	483-17-0	^[3]

Table 1: Physicochemical Properties of **Cephaeline**

Activity	Cell Line / Model	Metric	Value	Reference(s)
Antiviral (Zika Virus)	HEK293 cells (NS1 protein expression)	IC ₅₀	26.4 nM	[5]
SNB-19 cells (viral titer)	IC ₅₀	3.11 nM	[5]	
ZIKV infected Ifnar1-/- mice (serum viral load)	Dose	2 mg/kg, i.p.	[5]	
Antiviral (Ebola Virus)	HeLa cells (VLP entry)	IC ₅₀	3.27 µM	[4]
Vero E6 cells (live virus infection)	IC ₅₀	22.18 nM	[4]	
EBOV mouse model (survival)	Dose	5 mg/kg, i.p., daily for 7 days	[4]	
Anticancer (Mucoepidermoid Carcinoma)	UM-HMC-1 cells (viability)	IC ₅₀	0.16 µM	[7]
UM-HMC-2 cells (viability)	IC ₅₀	2.08 µM	[7]	
UM-HMC-3A cells (viability)	IC ₅₀	0.02 µM	[7]	
Anticancer (Lung Cancer)	H460 and A549 cells (cell death)	Conc.	5-400 nM	[4]
Tumor xenograft mouse model	Dose	5, 10 mg/kg, i.p., single dose for 12 days	[4]	
CYP Inhibition	Human hepatic microsomes	K _i	54 µM	[5]

(CYP2D6)

Human hepatic microsomes (CYP3A4)	K _i	355 μM	[5]	
Emetic Activity	Ferrets	Dose	0.5 mg/kg	[5]
Expectorant Activity	Rabbits (respiratory tract fluid output)	Dose	1 mg/kg	[5]
Acute Toxicity	Hsd: Sprague-Dawley® SD® rats	LD ₅₀	500 mg/kg (crude ipecac extract)	[8][9]

Table 2: Summary of Bioactivities and Quantitative Data for **Cephaeline**

Mechanism of Action

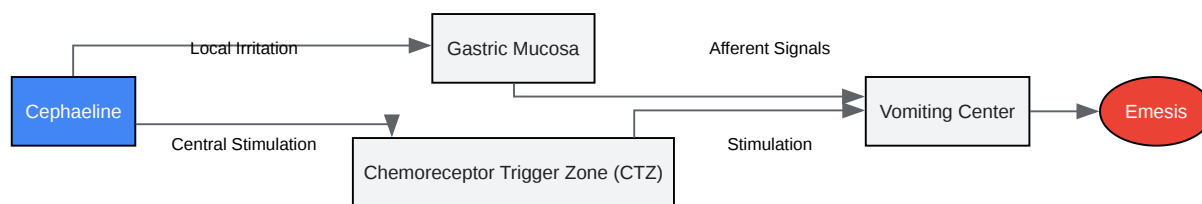
Cephaeline exerts its biological effects through multiple mechanisms of action.

Emetic Action

The most well-characterized effect of **Cephaeline** is its potent emetic action. This is a dual mechanism involving both central and peripheral pathways:

- **Central Stimulation:** **Cephaeline** acts on the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brainstem, which in turn stimulates the vomiting center.[1][3][10]
- **Peripheral Irritation:** It also causes local irritation of the gastric mucosa, which contributes to the emetic reflex.[1][10]

The emetic effects of **Cephaeline** are believed to be mediated, at least in part, by its interaction with serotonin (5-HT) receptors, as the 5-HT₃ antagonist ondansetron can prevent **Cephaeline**-induced emesis.[5]



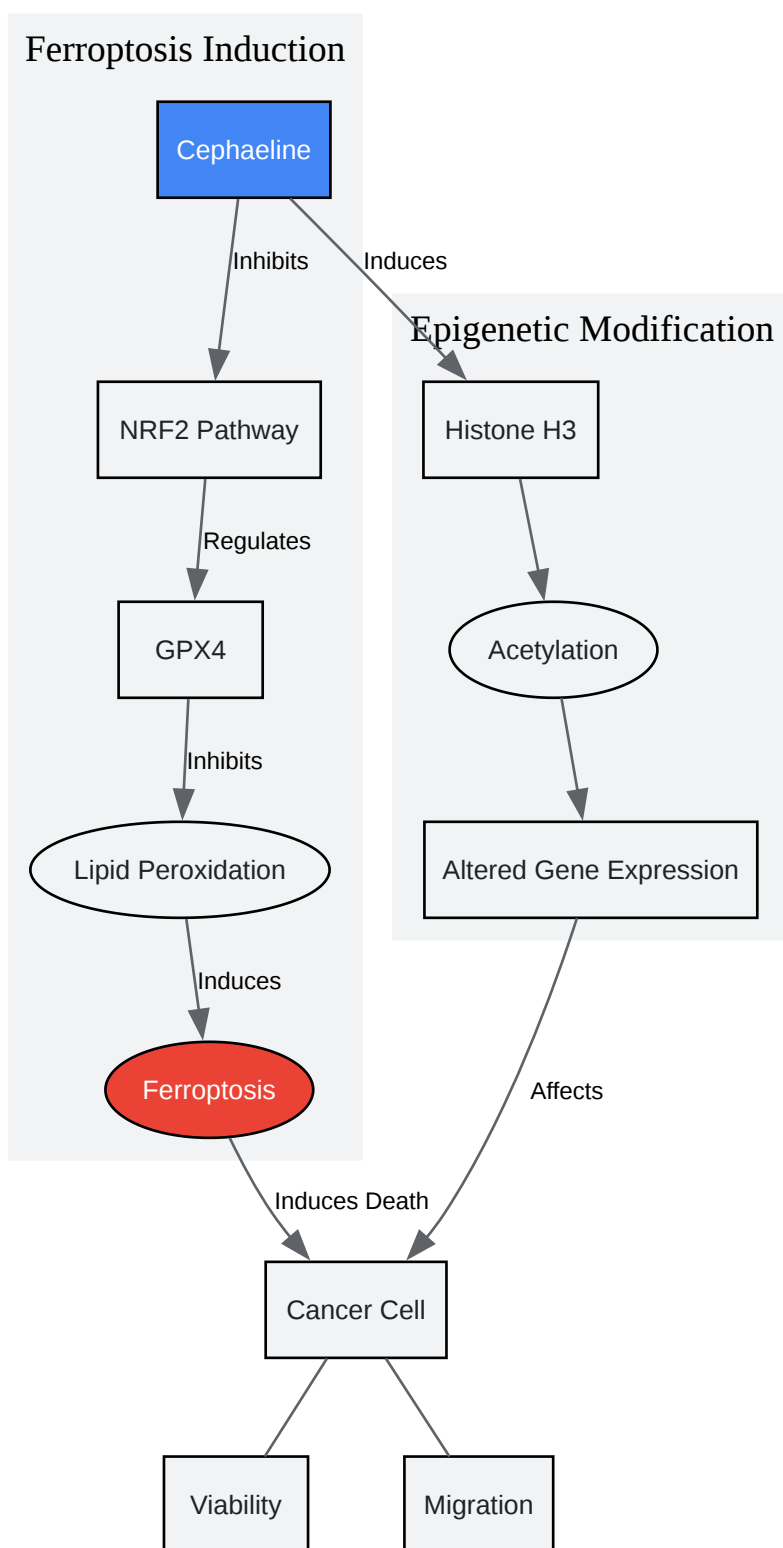
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Caption: Emetic Mechanism of **Cephaeline**.

Anticancer Activity

Recent studies have highlighted the potential of **Cephaeline** as an anticancer agent. Its proposed mechanisms include:

- Induction of Ferroptosis: **Cephaeline** promotes ferroptosis, an iron-dependent form of programmed cell death, in lung cancer cells by inhibiting the NRF2 antioxidant pathway.[4]
- Inhibition of Cancer Stem Cells: It has been shown to inhibit the viability, growth, and migration of mucoepidermoid carcinoma (MEC) cells and reduce the number and size of tumorspheres, suggesting an effect on cancer stem cells.[7]
- Histone H3 Acetylation: **Cephaeline** acts as an inducer of histone H3 acetylation, which can lead to changes in gene expression and contribute to its anticancer effects.[4]



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Caption: Anticancer Mechanisms of **Cephaeline**.

Antiviral Activity

Cephaeline has demonstrated potent antiviral activity against both Zika virus (ZIKV) and Ebola virus (EBOV).[4] The proposed mechanisms involve the inhibition of viral replication and a decrease in viral entry.[5]

Experimental Protocols

Extraction and Isolation of Cephaeline from *Cephaelis ipecacuanha*

The following protocol is a generalized method based on common alkaloid extraction techniques.

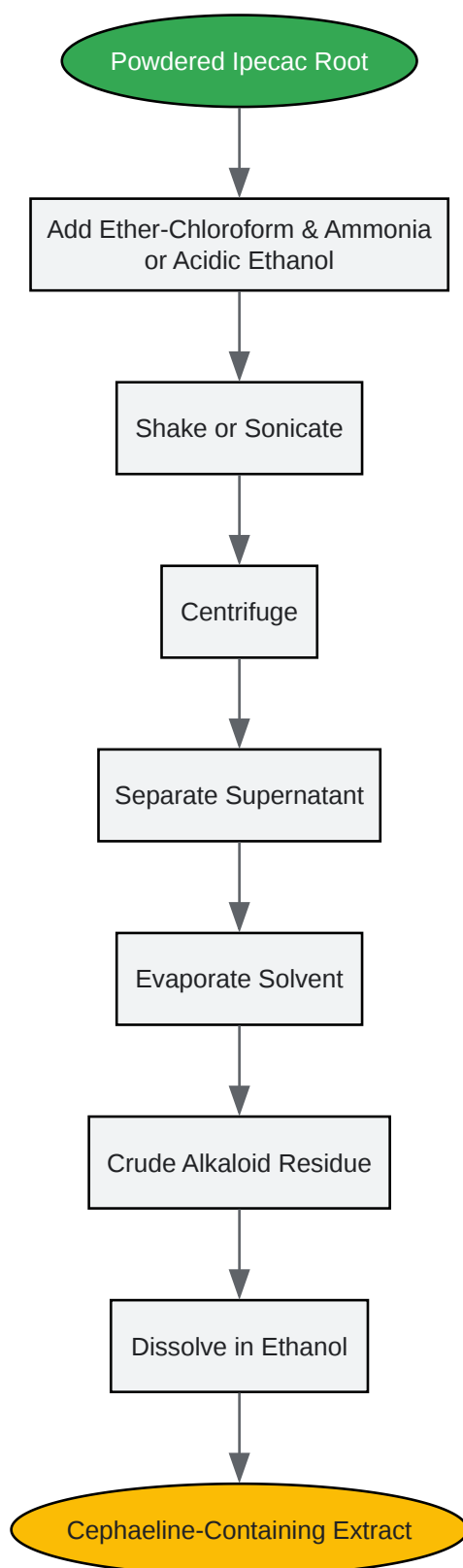
Materials:

- Finely powdered root of *C. ipecacuanha*
- Solvent mixture: Diethyl ether and chloroform (3:1 v/v)
- Dilute ammonia solution
- Absolute ethanol
- Ultrasonic bath
- Centrifuge
- Rotary evaporator

Procedure:

- Weigh 1 g of finely powdered ipecac root and place it in a flask.
- Add 10 ml of the ether-chloroform solvent mixture and shake for 15 minutes.
- Allow the mixture to stand for 10 minutes, then add 0.75 ml of dilute ammonia solution and shake for an additional 2 hours.[11]

- Alternatively, for ultrasonic extraction, mix the powdered root with 1% acidic ethanol (70% ethanol adjusted with HCl) at a 1:20 solid-to-liquid ratio and sonicate for 1 hour.[\[12\]](#)
- Centrifuge the mixture to separate the supernatant.
- Collect the supernatant and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a residue.[\[12\]](#)
- Dissolve the residue in absolute ethanol for further analysis.[\[11\]](#)



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Caption: Extraction of **Cepheline** from Ipecac Root.

Quantification of Cephaneline by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of **Cephaneline**.

Instrumentation and Conditions:

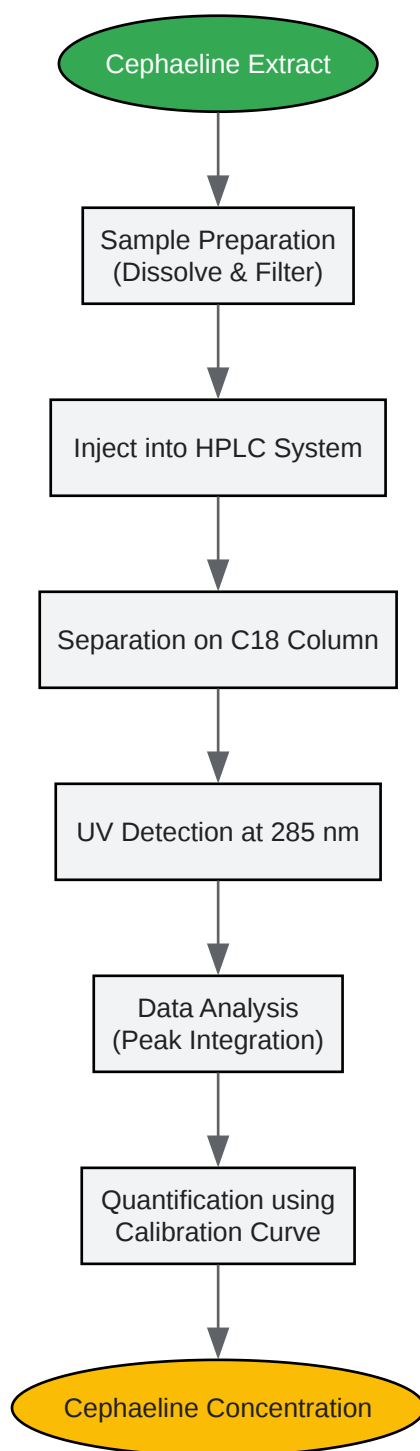
- HPLC System: UHPLC chromatograph with a diode array detector.
- Column: Acclaim™ 120 C18 column.
- Column Temperature: 40°C.
- Mobile Phase: A gradient of 0.08% trifluoroacetic acid (TFA) in water and acetonitrile.[13]
- Injection Volume: 5 µL.
- Detection Wavelength: 285 nm.[13]

Sample Preparation:

- Prepare a standard stock solution of **Cephaneline** of known concentration.
- The extracted residue is redissolved in methanol.[13]
- Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

- Generate a calibration curve by injecting a series of standard solutions of varying concentrations.
- Inject the prepared sample and determine the peak area corresponding to **Cephaneline**.
- Calculate the concentration of **Cephaneline** in the sample by comparing its peak area to the calibration curve.



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